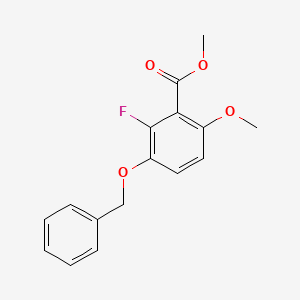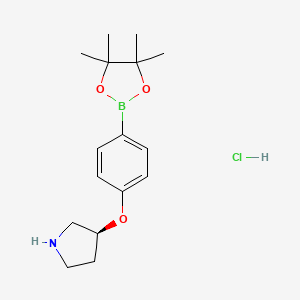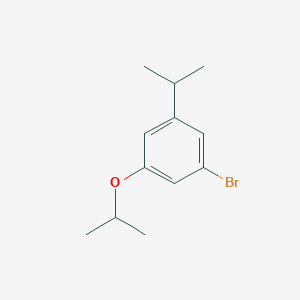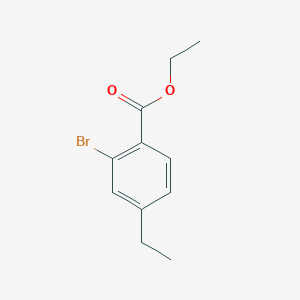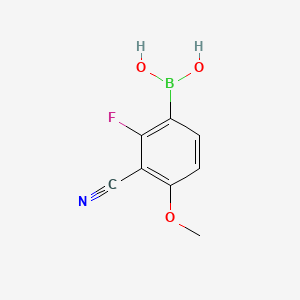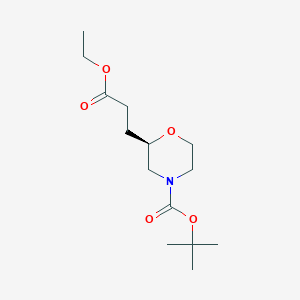
Tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, featuring a morpholine ring substituted with tert-butyl, ethoxy, and carboxylate groups, imparts specific chemical properties that make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of morpholine with tert-butyl chloroformate to form the tert-butyl morpholine-4-carboxylate intermediate. This intermediate is then reacted with ®-2-(3-ethoxy-3-oxopropyl) bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ethoxy moiety can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of strong bases.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring can enhance the compound’s ability to cross biological membranes, facilitating its interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate
- Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)pyrrolidine-4-carboxylate
Uniqueness
Tert-butyl ®-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds with piperidine or pyrrolidine rings, the morpholine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 |
Clave InChI |
REESOCYHQUIWAL-LLVKDONJSA-N |
SMILES isomérico |
CCOC(=O)CC[C@@H]1CN(CCO1)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



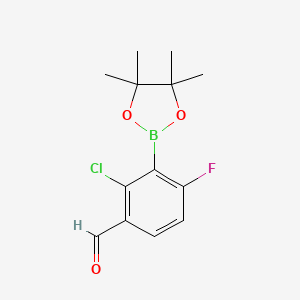
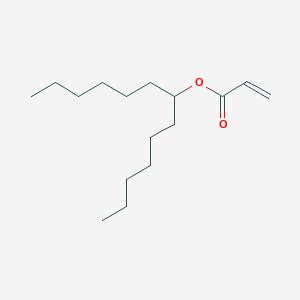
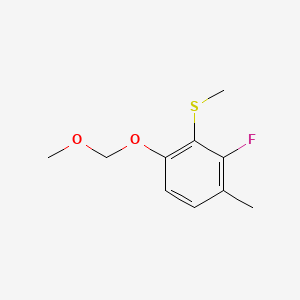
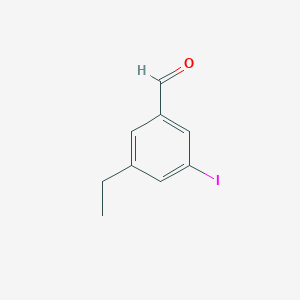

![10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14026584.png)
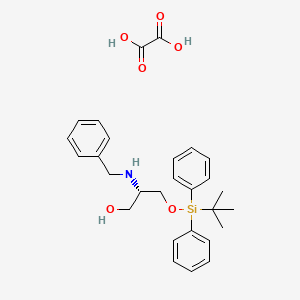
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026589.png)
